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Introduction

Bromodiiodomethane (CHBrl2), a trihalomethane, is a compound of significant interest in
organic synthesis due to its reactive nature. This guide provides a comprehensive overview of
its physical and chemical properties, detailed experimental protocols for its synthesis and key
reactions, and spectroscopic data to aid in its characterization. The information is presented to
support its application in research and development, particularly in the synthesis of novel
organic molecules.

Physical and Chemical Properties

Bromodiiodomethane is a light yellow solid at standard conditions.[1] It is characterized by its
high molar mass and density. The compound is soluble in water and various organic solvents.
[1] A summary of its key physical and chemical properties is provided in the tables below.

Physical Properties
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Property Value Reference
Molecular Formula CHBrl2 [1112]

Molar Mass 346.732 g/mol [1][2]
Appearance Light yellow solid [1]

Density 3.6 £0.1 g/cm3 [1]

Melting Point 49 °C [1]

Boiling Point 221.5°C [1]

N Soluble in water, ethanol, and
Solubility ] ) [1]
various organic solvents

Flash Point 87.8+18.4°C [1]
Chemical Identifiers

Identifier Value Reference

CAS Number 557-95-9 [1112]

IUPAC Name bromo(diiodo)methane [2]
INChIl=1S/CHBrl2/c2-

InChl [2]
1(3)4/h1H

PTGIGXMFLYACDM-
InChiKey [2]
UHFFFAOYSA-N

SMILES o=010] [2]

hermochemical :

Property Value Reference

Enthalpy of Formation

157.1 kd/mol (computed 3
(AfH®298) ( P ) 13

Experimental Protocols
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Synthesis of Bromodiiodomethane

A common method for the synthesis of bromodiiodomethane involves the reaction of iodoform
(triodomethane) with bromine.[1]

Reaction: CHIz + Br2 - CHBrlz + IBr
Experimental Procedure:
o Materials: lodoform, bromine, carbon tetrachloride.

e Procedure: In a reaction vessel, iodoform is dissolved in carbon tetrachloride. The solution is
cooled to 0 °C in an ice bath. Bromine is then added dropwise to the stirred solution. The
reaction is typically allowed to proceed for several hours at this temperature.

o Work-up and Purification: After the reaction is complete, the mixture is washed with a
solution of sodium thiosulfate to remove unreacted bromine, followed by washing with water.
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate),
and the solvent is removed under reduced pressure to yield crude bromodiiodomethane.
Further purification can be achieved by recrystallization or chromatography. A reported yield
for this reaction is 52%.[1]

Cyclopropanation of Styrene using
Bromodiiodomethane

Bromodiiodomethane can serve as a precursor to bromoiodocarbene, which readily
undergoes cyclopropanation reactions with alkenes. A detailed protocol for the reaction with
styrene under phase-transfer catalysis (PTC) is described below.[4]

Reaction Workflow:
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Caption: Experimental workflow for the cyclopropanation of styrene.
Experimental Procedure:

o Materials: Styrene, bromodiiodomethane, dichloromethane, tetrabutylammonium bromide
(TBAB) as the phase-transfer catalyst, 50% aqueous sodium hydroxide, diethyl ether,
saturated aqueous sodium bicarbonate, brine, and anhydrous sodium sulfate.[4]

e Procedure: To a reaction flask, add styrene (1.0 eq), bromodiiodomethane (1.5 eq), and
dichloromethane.[4] To this solution, add the phase-transfer catalyst, tetrabutylammonium
bromide (0.05 eq).[4] While stirring vigorously, slowly add a 50% aqueous sodium hydroxide
solution.[4] The reaction is exothermic and should be maintained at or below 40°C.[4]
Continue vigorous stirring for 4-6 hours, monitoring the reaction progress by thin-layer
chromatography (TLC) or gas chromatography (GC).[4]

e Work-up and Purification: Upon completion, dilute the reaction mixture with water and diethyl
ether.[4] Separate the organic layer and extract the aqueous layer with diethyl ether.[4]
Combine the organic layers and wash them with a saturated aqueous solution of sodium
bicarbonate and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure. The crude product can be purified by column
chromatography to yield the desired gem-bromoiodocyclopropane.

Chemical Reactivity and Signaling Pathways

The primary reactive pathway of bromodiiodomethane in the presence of a strong base is the
formation of bromoiodocarbene (:CBrl) through alpha-elimination. This highly reactive
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intermediate is the key species in cyclopropanation reactions.

Mechanism of Bromoiodocarbene Generation and Cyclopropanation:

4 Phase-Transfer Catalysis N ( Reaction Steps A
OH- (aq) CHBrI2 (org) CHBrI2 + OH- -> -CBrI2 + H20
Q+X- Deprotondtion by Q+OH-

:CBrl (org) -CBrl2 -> :CBrl + I-

:CBrl + Alkene -> Cyclopropane
J\l /

Click to download full resolution via product page
Caption: Mechanism of bromoiodocarbene formation and cyclopropanation.

Under phase-transfer catalysis, a hydroxide ion is transported from the agqueous phase to the
organic phase by a quaternary ammonium salt (Q*X™).[4] In the organic phase, the hydroxide
ion deprotonates bromodiiodomethane to form the tribalomethyl anion (-CBrl2). This anion
then undergoes alpha-elimination of an iodide ion to generate the bromoiodocarbene (:CBrl).
The carbene then reacts with an alkene in a cycloaddition reaction to form the corresponding
gem-bromoiodocyclopropane.[1]

Bromodiiodomethane can also react with antimony pentachloride to produce
bromochloroiodomethane.[1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum of bromodiiodomethane is expected to show a single
peak (singlet) for the single proton. The chemical shift of this proton is influenced by the
electronegativity of the attached halogens. Generally, the chemical shift of protons in
halomethanes increases with the electronegativity and number of halogen atoms.[5]

e 13C NMR: The carbon-13 NMR spectrum of bromodiiodomethane shows a single
resonance, indicating a single carbon environment.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of bromodiiodomethane is expected to show characteristic absorption
bands corresponding to the C-H and C-X (X = Br, I) bond vibrations.

e C-H stretching: A band in the region of 3000 cm~1 is expected for the C-H stretching
vibration.

e C-Br stretching: A strong absorption band is expected in the fingerprint region, typically
between 600 and 500 cm~1.

e C-l stretching: A strong absorption band is also expected in the lower frequency region of the
fingerprint region, typically below 600 cm~1.

Safety and Handling

Bromodiiodomethane is a reactive and potentially hazardous chemical. It should be handled
with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety
information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of
bromodiiodomethane, along with practical experimental protocols and spectroscopic
information. This compilation of data is intended to be a valuable resource for researchers and
scientists working with this versatile reagent in the field of organic synthesis and drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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